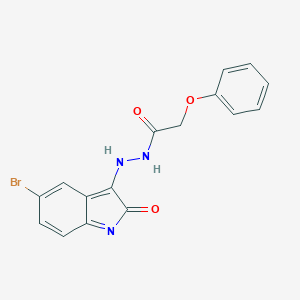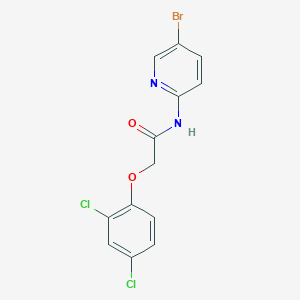
ethyl 4-(1H-imidazol-1-ylsulfonyl)phenyl ether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-(1H-imidazol-1-ylsulfonyl)phenyl ether, also known as EIP or Imidazole-1-sulfonyl-4-(4-ethoxyphenyl) ethyl ether, is a chemical compound that has been synthesized and studied for its potential applications in scientific research.
Wirkmechanismus
Ethyl 4-(1H-imidazol-1-ylsulfonyl)phenyl ether binds to the ATP-binding site of CK2 and inhibits its activity. This leads to the downregulation of various downstream signaling pathways that are involved in cell growth and survival. ethyl 4-(1H-imidazol-1-ylsulfonyl)phenyl ether has also been reported to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
ethyl 4-(1H-imidazol-1-ylsulfonyl)phenyl ether has been shown to have a cytotoxic effect on cancer cells, while having minimal effects on normal cells. This selectivity is thought to be due to the overexpression of CK2 in cancer cells. ethyl 4-(1H-imidazol-1-ylsulfonyl)phenyl ether has also been reported to inhibit angiogenesis, which is the process by which new blood vessels are formed to support tumor growth. Additionally, ethyl 4-(1H-imidazol-1-ylsulfonyl)phenyl ether has been shown to enhance the efficacy of other anticancer drugs when used in combination.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using ethyl 4-(1H-imidazol-1-ylsulfonyl)phenyl ether in lab experiments is its selectivity for CK2, which allows for the specific targeting of this protein kinase. However, one limitation is that ethyl 4-(1H-imidazol-1-ylsulfonyl)phenyl ether may have off-target effects on other proteins that have a similar ATP-binding site. Additionally, the solubility of ethyl 4-(1H-imidazol-1-ylsulfonyl)phenyl ether may be a concern in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the study of ethyl 4-(1H-imidazol-1-ylsulfonyl)phenyl ether. One area of interest is the development of ethyl 4-(1H-imidazol-1-ylsulfonyl)phenyl ether as an anticancer drug. Further studies are needed to determine the optimal dosage and administration route of ethyl 4-(1H-imidazol-1-ylsulfonyl)phenyl ether, as well as its safety and efficacy in clinical trials. Another direction is the investigation of the role of CK2 in other diseases, such as neurodegenerative disorders and inflammation. ethyl 4-(1H-imidazol-1-ylsulfonyl)phenyl ether may also be used as a tool compound to study the downstream signaling pathways of CK2 and their involvement in cellular processes.
Synthesemethoden
The synthesis of ethyl 4-(1H-imidazol-1-ylsulfonyl)phenyl ether involves the reaction of 4-(4-ethoxyphenyl)phenol with imidazole-1-sulfonyl chloride in the presence of triethylamine and dichloromethane. The resulting product is then purified using column chromatography. This method has been reported to yield ethyl 4-(1H-imidazol-1-ylsulfonyl)phenyl ether with a purity of over 95%.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-(1H-imidazol-1-ylsulfonyl)phenyl ether has been studied for its potential application as a tool compound in scientific research. It has been reported to be a selective and potent inhibitor of the protein kinase CK2, which plays a role in various cellular processes such as cell proliferation, differentiation, and apoptosis. ethyl 4-(1H-imidazol-1-ylsulfonyl)phenyl ether has also been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for anticancer drug development.
Eigenschaften
Molekularformel |
C11H12N2O3S |
|---|---|
Molekulargewicht |
252.29 g/mol |
IUPAC-Name |
1-(4-ethoxyphenyl)sulfonylimidazole |
InChI |
InChI=1S/C11H12N2O3S/c1-2-16-10-3-5-11(6-4-10)17(14,15)13-8-7-12-9-13/h3-9H,2H2,1H3 |
InChI-Schlüssel |
GHNSIXZFGLTJRN-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)N2C=CN=C2 |
Kanonische SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)N2C=CN=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-[2-(4-chlorophenyl)-2-oxoethyl]-2(1H)-quinoxalinone](/img/structure/B246115.png)
![[5-(4-Methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B246123.png)




![N-[2-(1,3-benzothiazol-2-yl)phenyl]thiophene-2-carboxamide](/img/structure/B246136.png)



![(9S,20S)-7,18-Dioxo-7,8,9,10,18,19,20,21-octahydro-1,22:12,11-bis(epiminometheno)-5,8,16,19-tetraazadibenzo[a,j]cyclooctadecene-9,20-dicarboxylic acid dimethyl ester](/img/structure/B246148.png)